

An In-depth Technical Guide on the Solubility of 3-(3-Methylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to **3-(3-Methylphenoxy)azetidine**. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document focuses on predicted data, general experimental methodologies for determining solubility, and the logical workflows involved in such an assessment.

Predicted Physicochemical Properties

Computational models provide initial estimates of a compound's physicochemical properties, which are crucial for guiding experimental design. The following table summarizes the predicted properties for **3-(3-Methylphenoxy)azetidine**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	PubChem[1]
Molecular Weight	163.22 g/mol	PubChem
XLogP3	2.1	PubChem[1]
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	2	ChemScene[2]
Rotatable Bond Count	2	ChemScene[2]
Topological Polar Surface Area (TPSA)	21.3 Å ²	PubChem[3]

Note: These values are computationally predicted and should be confirmed through experimental validation.

Based on the predicted XLogP value of 2.1, **3-(3-Methylphenoxy)azetidine** is expected to have moderate lipophilicity, suggesting it is likely to be more soluble in organic solvents than in aqueous solutions. This is consistent with information available for similar compounds like 3-(3-Fluorophenoxy)azetidine, which is described as not easily soluble in water but soluble in many organic solvents[4]. The parent compound, azetidine, is miscible with water[5].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. Several standardized methods are employed, each with its own advantages and limitations. The choice of method often depends on the required accuracy, throughput, and the stage of the development process.

1. Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

- Protocol:

- An excess amount of the solid compound is added to a known volume of the solvent in a vial.
- The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to allow undissolved solids to sediment.
- A sample of the supernatant is carefully removed and filtered to separate the dissolved compound from any remaining solid particles.
- The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Mass Spectrometry.[7][8]

2. Turbidimetric Method (Kinetic Solubility)

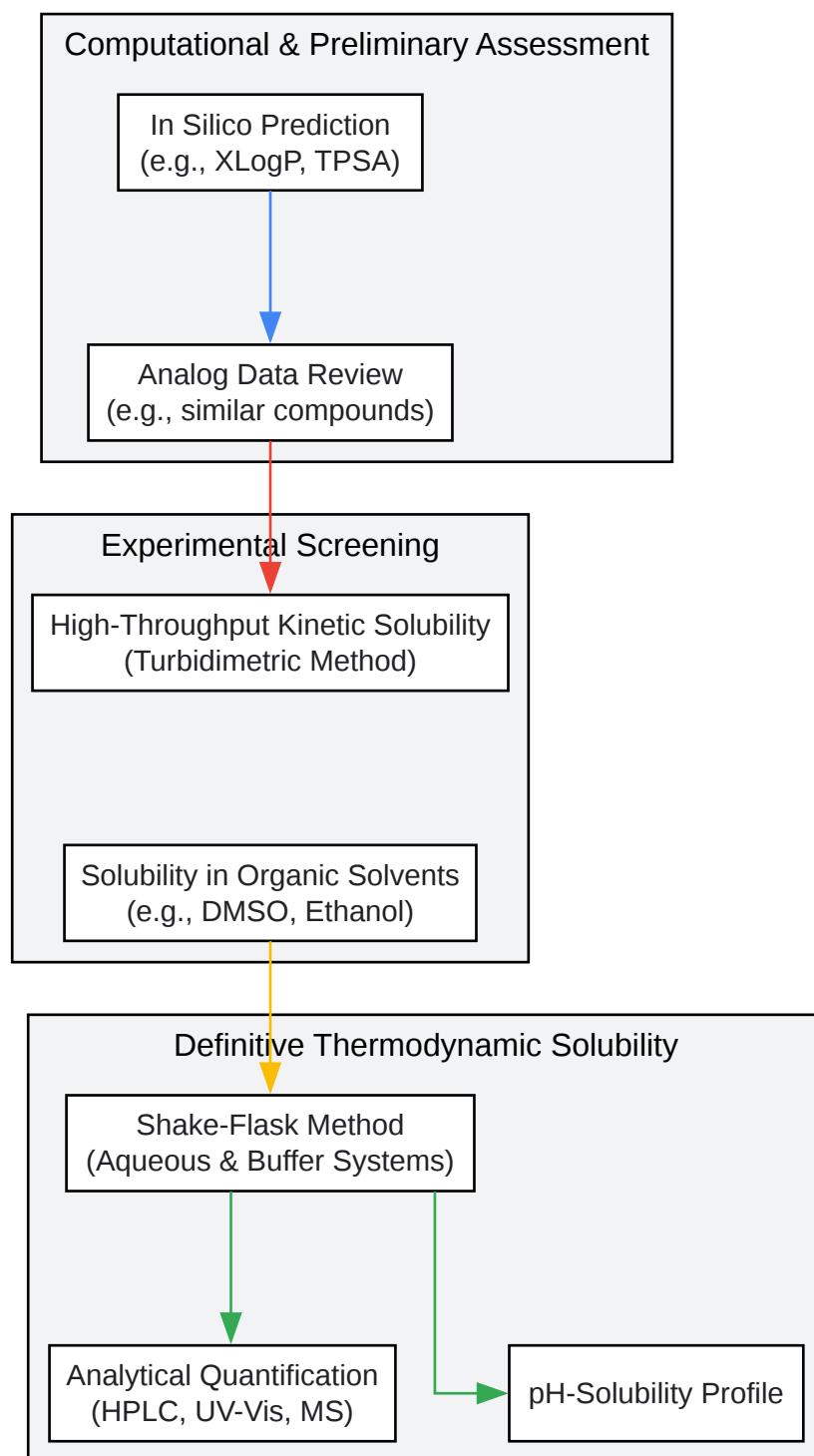
This is a higher-throughput method often used in early drug discovery to assess the kinetic solubility of a compound from a concentrated stock solution (typically in DMSO).

- Protocol:

- A concentrated stock solution of the compound is prepared in an organic solvent, commonly Dimethyl Sulfoxide (DMSO).[9]
- A small aliquot of the stock solution is added to an aqueous buffer in a microplate well.
- The solution is mixed, and the turbidity (cloudiness) is measured over time using a plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

Experimental Workflow for Solubility Assessment

The logical progression for assessing the solubility of a new chemical entity like **3-(3-Methylphenoxy)azetidine** is depicted in the following workflow diagram.

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Caption: A generalized workflow for determining the solubility of a novel compound.

Signaling Pathways

There is currently no publicly available information linking **3-(3-Methylphenoxy)azetidine** to any specific biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any such interactions.

In conclusion, while specific experimental solubility data for **3-(3-Methylphenoxy)azetidine** is not readily available, predictions suggest moderate lipophilicity. The established experimental protocols, such as the shake-flask and turbidimetric methods, provide a robust framework for determining its solubility in various solvents, which is a crucial step for any further research and development involving this compound.

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